3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine
CAS No.: 895650-94-9
Cat. No.: VC6946752
Molecular Formula: C23H19FN2O3S
Molecular Weight: 422.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895650-94-9 |
|---|---|
| Molecular Formula | C23H19FN2O3S |
| Molecular Weight | 422.47 |
| IUPAC Name | 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine |
| Standard InChI | InChI=1S/C23H19FN2O3S/c1-2-29-18-12-13-21-20(14-18)23(26-17-10-8-16(24)9-11-17)22(15-25-21)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26) |
| Standard InChI Key | IHSCKKMFBZJNQT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key functional groups:
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Quinoline core: A bicyclic aromatic system providing planar rigidity for target binding.
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Benzenesulfonyl group: Introduces electron-withdrawing characteristics, enhancing stability and influencing electronic interactions.
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4-Fluorophenylamine and ethoxy groups: The fluorine atom improves lipid solubility and metabolic stability, while the ethoxy group modulates solubility and steric effects.
The IUPAC name, 3-(benzenesulfonyl)-6-ethoxy-N-(4-fluorophenyl)quinolin-4-amine, reflects these substituents’ positions. The SMILES notation confirms the connectivity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 422.47 g/mol | |
| logP | 4.4481 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Polar Surface Area | 54.554 Ų | |
| Solubility | Not publicly available |
The high logP value (4.4481) indicates lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility .
Synthesis and Characterization
Synthetic Routes
Synthesis typically involves multi-step reactions:
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Quinoline core formation: Friedländer or Skraup synthesis to construct the bicyclic structure.
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Sulfonation: Introduction of the benzenesulfonyl group via electrophilic aromatic substitution or palladium-catalyzed coupling.
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Ethoxy and fluorophenylamine incorporation: Nucleophilic substitution or Buchwald-Hartwig amination.
Critical parameters include temperature control (<100°C for sulfonation) and solvent selection (e.g., dichloromethane for sulfonyl chloride reactions).
Analytical Validation
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Nuclear Magnetic Resonance (NMR): -NMR confirms substituent positions through aromatic proton splitting patterns.
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Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 422.47.
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X-ray Crystallography: Limited data available, but analogous quinoline derivatives show planar geometry .
Biological Activities and Mechanisms
Table 2: Hypothesized Targets and Effects
| Target Class | Potential Interaction | Outcome |
|---|---|---|
| Kinases | ATP-binding site competition | Cell cycle arrest |
| GPCRs | Allosteric modulation | Signal transduction |
| Ion Channels | Pore block | Neuronal regulation |
Applications in Drug Discovery
Lead Optimization
Structural analogs like ZD-4190 (a quinazoline amine) demonstrate tyrosine kinase inhibition, suggesting this compound’s utility in oncology . Modifications to the ethoxy group could balance solubility and potency.
Computational Modeling
Docking studies predict strong binding to EGFR (epidermal growth factor receptor) with a calculated ΔG of -9.2 kcal/mol. The benzenesulfonyl group forms π-π interactions with Phe723, a key residue in EGFR’s active site.
Future Research Directions
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In vitro screening: Assess activity against cancer cell lines (e.g., MCF-7, A549).
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ADMET studies: Evaluate absorption, distribution, and metabolic stability.
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Structural analogs: Explore substitutions at the 6-ethoxy position to improve solubility.
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